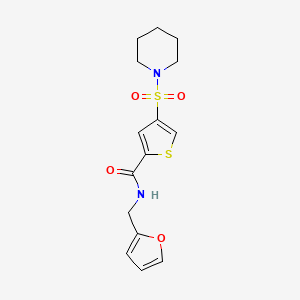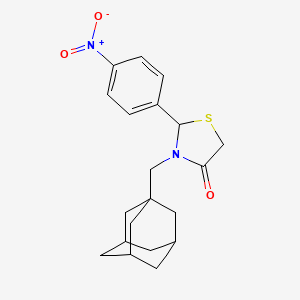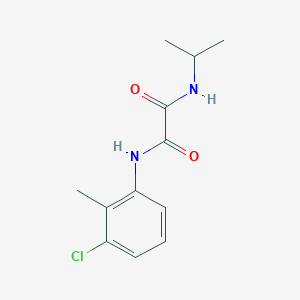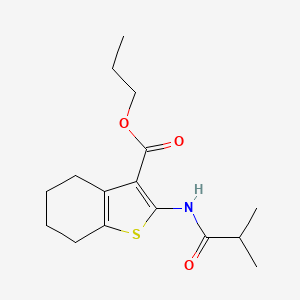
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as FUSTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FUSTC is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide inhibits the activity of certain enzymes, such as topoisomerase II and reverse transcriptase, which are involved in DNA replication and transcription. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for further research. However, N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several limitations for lab experiments. It is insoluble in water and has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide research. One direction is to explore the potential of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent for cancer and viral infections. Another direction is to investigate the mechanism of action of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its effects on various signaling pathways. Additionally, researchers can explore ways to improve the bioavailability of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, such as developing prodrug derivatives or using drug delivery systems.
Métodos De Síntesis
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-furylmethylamine with 4-(1-piperidinylsulfonyl)-2-thiophenecarbonyl chloride. This reaction yields N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in good yields. Other methods include the reaction of 2-furylmethylamine with 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-15(16-10-12-5-4-8-21-12)14-9-13(11-22-14)23(19,20)17-6-2-1-3-7-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWCUBOLKPYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)




![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)
![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)

![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
